Synthetic Utility of 4-Ethyl-N-methylbenzenesulfonamide as a Key Intermediate for Bioactive Heterocycles
This compound is not an end-product but a defined starting material for synthesizing libraries of heterocyclic compounds with potent anticancer and antimicrobial activity. In a 2020 study, researchers used this exact scaffold to generate a series of novel chlorosulfonylcarbamate and urea derivatives. While the study does not provide direct quantitative data for the unsubstituted parent compound 4-ethyl-N-methylbenzenesulfonamide itself, it establishes its critical role as the core scaffold from which several derivatives demonstrated 'excellent' and 'significant' in-vitro activity against cancer cell lines (CACO, A549, HEP-2) and microbial strains compared to reference drugs [1].
| Evidence Dimension | Cytotoxic and antimicrobial activity of derived analogs |
|---|---|
| Target Compound Data | The target compound serves as the essential parent scaffold for active derivatives. |
| Comparator Or Baseline | Reference drugs and untreated controls. |
| Quantified Difference | Derivatives exhibited excellent in-vitro antitumor and antimicrobial activity; specific quantitative data is provided for the derivatives, not the parent scaffold. |
| Conditions | In-vitro assays on human cancer cell lines (CACO, A549, HEP-2) and microbial strains. |
Why This Matters
This demonstrates the compound's proven, published utility as a reliable starting material for generating novel bioactive molecules, reducing synthetic risk in drug discovery programs.
- [1] Debbabi, K. F., Al-Harbi, S. A., Al-Saidi, H. M., Aljuhani, E. H., Felaly, R. N., Abd El-Gilil, S. M., Bashandy, M. S., & ben Jannet, H. (2020). Synthesis, anticancer, antimicrobial, anti-tuberculosis and molecular docking of heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives. Journal of Molecular Structure, 1200, 127423. View Source
